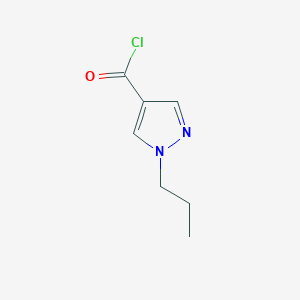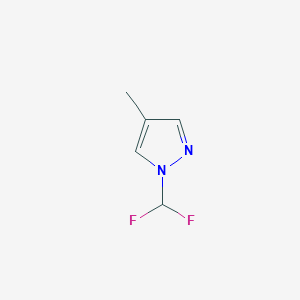
1-(Difluoromethyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-methyl-1H-pyrazole is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrazole ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties such as increased metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and agrochemicals .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the difluoromethylation of 1-methyl-1H-pyrazole. This process typically employs difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl triphenylphosphonium bromide under specific reaction conditions .
Industrial production methods often involve the use of difluoroacetic acid as a starting material. The process includes steps such as esterification, followed by cyclization to form the pyrazole ring. Catalysts like nanoscale titanium dioxide are used to enhance the reaction yield and efficiency .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium hypochlorite for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically difluoromethylated pyrazole derivatives with different functional groups .
Scientific Research Applications
1-(Difluoromethyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-methyl-1H-pyrazole involves the inhibition of specific enzymes. For instance, in the context of fungicides, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts cellular respiration, leading to the death of the fungal cells . The molecular targets and pathways involved include the active site of succinate dehydrogenase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-methyl-1H-pyrazole can be compared with other similar compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group but differs in the position of the substituents on the pyrazole ring.
1-(Difluoromethyl)-4-methylphenyl sulfone: This compound has a similar difluoromethyl group but is attached to a phenyl sulfone instead of a pyrazole ring.
Difluoromethylated pyridines: These compounds contain a difluoromethyl group attached to a pyridine ring and are used in similar applications in medicinal and agricultural chemistry.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-(difluoromethyl)-4-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-4-2-8-9(3-4)5(6)7/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMILCAIZYLCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
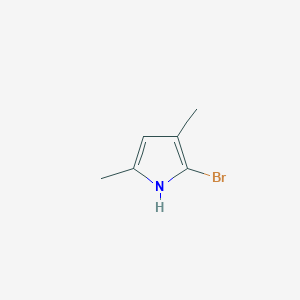
![(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713188.png)
![6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11713194.png)

![N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11713206.png)
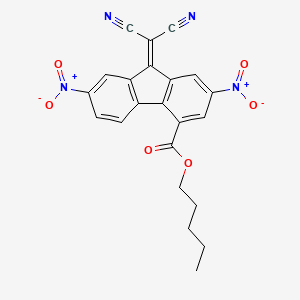
![(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide](/img/structure/B11713213.png)
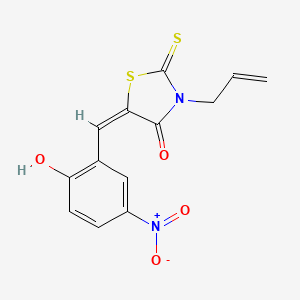
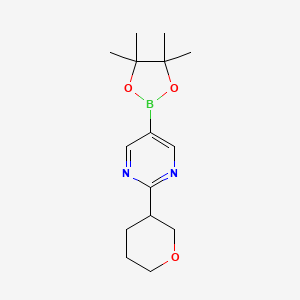
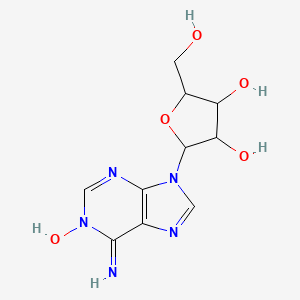
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid](/img/structure/B11713235.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)
